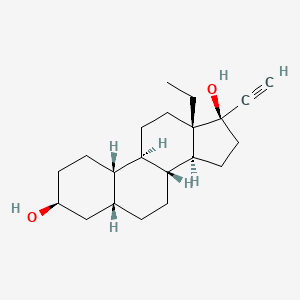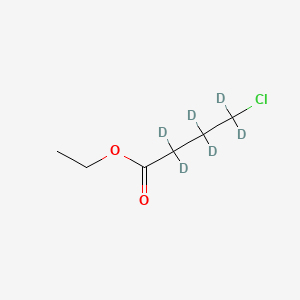
ALOEEMODIN,7-HYDROXY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloe-emodin, also known as 7-Hydroxyaloe-emodin, is a monomer compound derived from hydroxyanthraquinone . It is found in various plants and has been shown to have positive effects in wound healing . It is also known for its wide range of antitumor effects .
Synthesis Analysis
While specific synthesis methods for Aloe-emodin,7-Hydroxy were not found, aloe-emodin has been modified by glycosylation in engineered Escherichia coli . This process involved the use of a glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) for enzymatic modification of emodin and aloe-emodin .Molecular Structure Analysis
Aloe-emodin is an anthraquinone derivative . The only molecular differences between emodin and aloe-emodin are the presence of a hydroxy methyl molecule at position C-3 and an absence of a methyl group at C-6 .Chemical Reactions Analysis
Aloe-emodin has been shown to have effects on cell viability and cell migration . It inhibited the ATP content of cells in a concentration-dependent manner and affected cell migration . At lower concentrations, it accelerated cell migration, while at higher concentrations, it inhibited cell migration .Mécanisme D'action
Aloe-emodin’s mechanism of action in wound healing is not fully understood, but it is known to regulate cell migration of skin cells through the MAP kinase pathway . It also affects the lifespan of Caenorhabditis elegans . In the context of colon cancer, aloe-emodin may induce apoptosis of human colon cancer cells through mitochondria-related pathways .
Orientations Futures
Aloe-emodin has shown potential in wound healing and as an anti-tumor agent . Future research could focus on further elucidating the mechanisms of action of aloe-emodin in these contexts. Additionally, the development of new therapeutic strategies for the treatment of conditions such as colon cancer and sepsis could be explored .
Propriétés
Numéro CAS |
156547-97-6 |
|---|---|
Nom du produit |
ALOEEMODIN,7-HYDROXY |
Formule moléculaire |
C15H10O6 |
Poids moléculaire |
286.239 |
Nom IUPAC |
1,2,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c16-5-6-3-8-11(10(18)4-6)15(21)12-7(13(8)19)1-2-9(17)14(12)20/h1-4,16-18,20H,5H2 |
Clé InChI |
DIGOUNMGDIJHEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=CC(=C3C2=O)O)CO)O)O |
Synonymes |
ALOEEMODIN,7-HYDROXY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



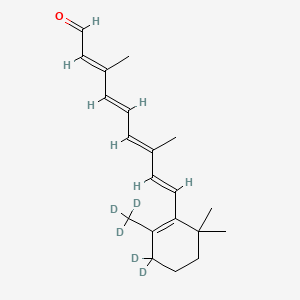
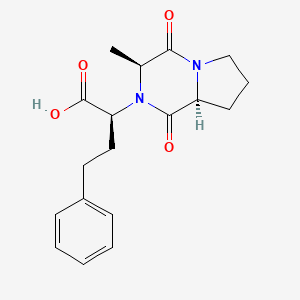
![Oxireno[a]indolizine](/img/structure/B587497.png)
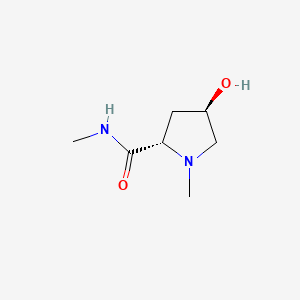
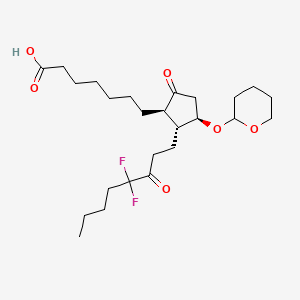
![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)
